molecular formula C18H23N3O3S B2628629 5-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034589-88-1

5-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2628629
CAS RN: 2034589-88-1
M. Wt: 361.46
InChI Key: UAGPXSZCRXOHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality 5-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Affinity for Dopamine and Serotonin Receptors

One area of research involves the synthesis of conformationally restricted butyrophenones, which are evaluated as antipsychotic agents. These compounds, including variations with benzoylpiperidine and benzisoxazolyl fragments, exhibit selectivity for serotonin (5-HT2A) receptors. Their pharmacological profiles suggest potential effectiveness as neuroleptic drugs, highlighting their importance in exploring treatments for psychosis without directly discussing dosage or side effects (Raviña et al., 2000).

Analytical and Spectral Study

Research on furan ring-containing organic ligands, such as the reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, leads to the development of compounds with potential antimicrobial activities. This type of study emphasizes the synthetic and characterization aspects of compounds related to the one , providing insights into their potential applications beyond pharmacological effects (Patel, 2020).

Urotensin-II Receptor Antagonists

Another research direction involves the synthesis and evaluation of 5-arylfuran-2-carboxamide derivatives as potent urotensin-II receptor antagonists. These compounds, including those with a 4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazin-1-yl group, demonstrate high potency and selectivity, indicating their potential for treating diseases related to the urotensin system without referencing specific dosages or side effects (Lim et al., 2019).

Antiprotozoal Agents

The development of novel dicationic imidazo[1,2-a]pyridines, aiming at antiprotozoal applications, showcases another facet of research. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, marking them as promising candidates for treating protozoal infections (Ismail et al., 2004).

properties

IUPAC Name

5-(furan-2-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c22-18(15-10-17(24-20-15)16-2-1-8-23-16)19-11-13-3-6-21(7-4-13)14-5-9-25-12-14/h1-2,8,10,13-14H,3-7,9,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGPXSZCRXOHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.